molecular formula C17H30O4 B13127329 1,2-Cyclohexandicarbonsaureisononylester

1,2-Cyclohexandicarbonsaureisononylester

Cat. No.: B13127329
M. Wt: 298.4 g/mol
InChI Key: PCORNOMJKFKGSG-UHFFFAOYSA-N
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Description

2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C17H30O4. It is a phthalate monoester derivative, often used in various industrial applications, particularly as a plasticizer. This compound is known for its role in enhancing the flexibility and durability of plastic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid with 7-methyloctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or cyclohexanecarboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanecarboxylic acid esters.

Scientific Research Applications

2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used as a plasticizer in the production of flexible plastics, medical devices, and food packaging materials.

Mechanism of Action

The mechanism of action of 2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid primarily involves its interaction with polymer chains in plastics, enhancing their flexibility and durability. At the molecular level, the compound acts by embedding itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable plastic material.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid
  • 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic acid

Uniqueness

2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid is unique due to its specific alkyl chain length and branching, which provide distinct physical and chemical properties. This uniqueness makes it particularly effective as a plasticizer, offering better performance in terms of flexibility and durability compared to other similar compounds.

Properties

IUPAC Name

2-(7-methyloctoxycarbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h13-15H,3-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCORNOMJKFKGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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